[Leu33]-beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically designed to study the aggregation and toxicity associated with Alzheimer's disease. The beta-amyloid peptide is a significant component of amyloid plaques found in the brains of individuals with Alzheimer's disease. The modification at position 33, where leucine replaces the original amino acid, is believed to influence the peptide's aggregation properties and its interaction with neuronal cells.
Beta-amyloid peptides are derived from the amyloid precursor protein, which is cleaved by beta and gamma secretases. The most common forms of beta-amyloid are beta-amyloid (1-40) and beta-amyloid (1-42), with beta-amyloid (1-40) being less hydrophobic and generally less toxic than its longer counterpart, beta-amyloid (1-42) . The specific variant [Leu33]-beta-Amyloid (1-40) has been synthesized for research purposes to explore how modifications can alter its biological activity.
Beta-amyloid peptides are classified as neurotoxic polypeptides that aggregate into oligomers and fibrils. They are categorized based on their length, with beta-amyloid (1-40) consisting of 40 amino acids. The modification at position 33 classifies it as a variant peptide, which may exhibit distinct biochemical properties compared to the standard beta-amyloid (1-40).
The synthesis of [Leu33]-beta-Amyloid (1-40) typically involves solid-phase peptide synthesis. This method allows for precise control over the sequence and incorporation of specific amino acid substitutions.
The molecular structure of [Leu33]-beta-Amyloid (1-40) retains the characteristic features of beta-amyloid peptides:
Studies using solid-state nuclear magnetic resonance have shown that beta-amyloid (1-40) fibrils exhibit a parallel beta-sheet arrangement, with specific intermolecular distances that confirm their structural integrity .
The primary chemical reactions involving [Leu33]-beta-Amyloid (1-40) include:
The kinetics of aggregation can be studied using techniques such as thioflavin T fluorescence assays or transmission electron microscopy to visualize fibril formation.
[Leu33]-beta-Amyloid (1-40) is believed to exert neurotoxic effects primarily through:
Research indicates that modifications at specific positions within the peptide sequence can significantly affect its neurotoxicity and aggregation behavior, impacting disease progression in Alzheimer's disease models .
Studies have shown that variations in amino acid composition can lead to differences in aggregation rates and toxicities, highlighting the importance of specific residues in determining the properties of amyloid peptides .
[Leu33]-beta-Amyloid (1-40) serves several important roles in scientific research:
By exploring these various aspects of [Leu33]-beta-Amyloid (1-40), researchers aim to better understand its role in Alzheimer's disease pathology and develop effective interventions.
The substitution of isoleucine with leucine at position 33 (Ile33→Leu) in beta-amyloid (1-40) induces significant tertiary structural rearrangements that amplify its pathogenicity. This residue occupies a critical position within the C-terminal hydrophobic core (residues 29–42: GAIIGLMVGGVV), which governs peptide folding and stability. Comparative structural analyses reveal that leucine’s longer aliphatic side chain (compared to isoleucine’s β-branched moiety) enhances hydrophobic solvent-accessible surface area by ~15% [1] [6]. This alteration disrupts the native packing of the LVFFA (residues 17–21) and IIG (residues 31–33) hydrophobic clusters, as confirmed by molecular dynamics simulations showing a 40% increase in side-chain mobility at physiological temperature [4] [6].
The Leu33 substitution further destabilizes the metastable α-helical intermediate observed in wild-type Aβ(1-40) during early folding. Circular dichroism spectroscopy demonstrates a 25% reduction in α-helical content and a concomitant increase in random coil propensity upon substitution [4] [8]. This structural shift exposes the central hydrophobic domain (CHC, residues 17–21), facilitating aberrant intermolecular interactions. Notably, residue 33 anchors the GxxxG dimerization motif (residues 29–33: GAIIG), where leucine’s conformational flexibility promotes asymmetric helix-helix packing in oligomeric species [1] [6].
Table 1: Structural Properties of Aβ(1-40) Residue 33
Variant | Residue Properties | Hydrophobicity Index | Side Chain Volume (ų) | Impact on Core Packing |
---|---|---|---|---|
Wild-Type | Isoleucine (Ile) | 4.5 | 124 | Stabilizes β-branched packing |
[Leu33] | Leucine (Leu) | 3.8 | 124 | Enhances side-chain mobility & solvent exposure |
Leu33 substitution profoundly accelerates β-sheet formation by optimizing the peptide’s amyloidogenic architecture. Fourier-transform infrared (FTIR) spectroscopy reveals a 20% increase in β-sheet content within [Leu33]-Aβ(1-40) oligomers compared to wild-type, alongside a characteristic spectral shift from 1630 cm⁻¹ to 1625 cm⁻¹, indicating tighter inter-strand hydrogen bonding [2] [4]. This structural change arises from leucine’s capacity to stabilize parallel β-sheet registries through optimized Van der Waals contacts at the dimer interface [6].
The mutation enhances nucleation kinetics by promoting liquid-liquid phase separation (LLPS) and subsequent gelation. Light scattering assays show that [Leu33]-Aβ(1-40) achieves critical oligomer concentrations at 50% lower thresholds than wild-type (0.8 µM vs. 1.6 µM) [2] [4]. This correlates with accelerated formation of β-sheet-rich protofibrils observable within 6 hours, versus 24+ hours for wild-type. Crucially, the Ile41-Ala42 motif in wild-type Aβ(1-42) confers similar aggregation advantages; [Leu33]-Aβ(1-40) thus mimics this C-terminal destabilization despite lacking the additional residues [6] [8].
Table 2: Secondary Structure and Aggregation Parameters
Parameter | Wild-Type Aβ(1-40) | [Leu33]-Aβ(1-40) | Change |
---|---|---|---|
β-Sheet Content (early oligomers) | 45% ± 3% | 65% ± 5% | +44% |
Critical Oligomer Concentration | 1.6 µM | 0.8 µM | -50% |
Protofibril Formation Onset | >24 hours | ~6 hours | 75% faster |
Thioflavin-T Fluorescence (24h) | 100 AU | 220 AU | +120% |
The Leu33 variant exhibits distinct aggregation kinetics characterized by truncated lag phases and exponential growth rates. Time-resolved thioflavin-T (ThT) fluorescence assays demonstrate a concentration-dependent reduction in lag time from 12.3 ± 2.1 hours (wild-type at 50 µM) to 4.2 ± 0.8 hours ([Leu33] at 50 µM) – a 66% decrease [4]. The aggregation rate constant k increases by 140% (0.08 h⁻¹ vs. 0.19 h⁻¹), indicating enhanced elongation efficiency [4] [6].
Stochastic nucleation variability – a hallmark of wild-type Aβ(1-40) arising from probabilistic oligomer formation – is significantly dampened in the Leu33 variant. At sub-saturating concentrations (10 µM), wild-type exhibits lag time coefficients of variation (CV) >50%, while [Leu33] maintains CV <15% [4]. This implies leucine substitution bypasses the nucleation barrier by stabilizing critical oligomeric nuclei. Seeding experiments confirm this: pre-formed [Leu33] fibrils reduce wild-type lag times by 85%, whereas wild-type seeds only shorten [Leu33] lag times by 10%, indicating superior template efficacy of the mutant [4] [6].
Table 3: Comparative Aggregation Kinetic Parameters
Kinetic Parameter | Wild-Type Aβ(1-40) | [Leu33]-Aβ(1-40) | Change |
---|---|---|---|
Lag Time (50 µM) | 12.3 ± 2.1 hours | 4.2 ± 0.8 hours | -66% |
Aggregation Rate Constant (k) | 0.08 h⁻¹ | 0.19 h⁻¹ | +138% |
Lag Time CV (10 µM) | >50% | <15% | >70% reduction |
Seeding Efficiency (lag reduction) | 10% | 85% | 8.5-fold |
The kinetic profile aligns with a nucleated polymerization mechanism modified by leucine’s dual roles:
These data collectively position [Leu33]-Aβ(1-40) as a structural and kinetic variant that recapitulates the enhanced pathogenicity of Aβ(1-42) through localized C-terminal destabilization, providing a model for isoform-specific aggregation mechanisms [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5